Methionyllysine

Description

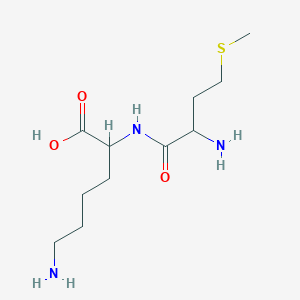

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUWVJPCQPJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Methionyllysine and Its Derivatives

Strategies for the Chemical Synthesis of Methionyllysine

The chemical synthesis of peptides has evolved significantly, offering various methods to produce dipeptides like this compound with high purity and yield. These strategies range from well-established solid-phase techniques to modern flow-based and solution-phase approaches.

Innovations in Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. nih.govacs.org For the synthesis of this compound, this would typically involve anchoring a protected lysine (B10760008) residue to a resin, followed by the coupling of a protected methionine. Recent innovations in SPPS focus on improving efficiency, reducing side reactions, and enhancing the synthesis of challenging sequences.

One key challenge in synthesizing methionine-containing peptides is the potential for oxidation of the sulfur atom in the methionine side chain. researchgate.net A strategy to circumvent this involves using a pre-oxidized building block, methionine sulfoxide (B87167) (Met(O)), during synthesis. This modification increases the polarity of the peptide, which can improve solubility and reduce aggregation during chain assembly, facilitating purification. The sulfoxide can then be quantitatively reduced back to methionine in the final step. acs.org

The choice of protecting groups for the amino acid precursors is critical. The most common strategies are the Fmoc/tBu and Boc/Bzl approaches. ub.edu For a standard Fmoc-based synthesis of this compound on a resin like 2-chlorotrityl chloride (2-CTC), the protocol would involve the initial attachment of Fmoc-Lys(Boc)-OH to the resin, followed by Fmoc deprotection and coupling of Fmoc-Met-OH.

Table 1: Representative Steps in Fmoc-based SPPS of this compound

| Step | Reagents and Conditions | Purpose |

| 1. Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for reaction. |

| 2. Lysine Loading | Fmoc-Lys(Boc)-OH, Diisopropylethylamine (DIPEA) in DCM | Attaches the first amino acid to the resin. |

| 3. Capping | Acetic anhydride, DIPEA in DMF | Blocks unreacted sites on the resin. |

| 4. Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary Fmoc protecting group from the N-terminus of lysine. |

| 5. Methionine Coupling | Fmoc-Met-OH, Coupling reagents (e.g., HBTU/HOBt), DIPEA in DMF | Forms the peptide bond between methionine and lysine. |

| 6. Final Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

This table presents a generalized protocol. Specific conditions and reagents may vary based on the scale and specific requirements of the synthesis.

Accelerated Flow-Based Peptide Synthesis Techniques

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering advantages such as precise control over reaction conditions, enhanced heat and mass transfer, and the potential for automation. mdpi.com In flow-based peptide synthesis, reagents are continuously passed through a reactor containing the solid support, which can significantly accelerate the synthesis process. ub.eduwikipedia.org

Table 2: Comparison of Batch SPPS and Flow-Based SPPS for Dipeptide Synthesis

| Parameter | Conventional Batch SPPS | Accelerated Flow-Based SPPS |

| Typical Cycle Time | 1-2 hours | < 15 minutes |

| Reagent Stoichiometry | High excess required | Lower excess possible |

| Temperature Control | Often at room temperature; microwave assistance can be used | Precise heating of reagents before the reactor |

| Automation | Highly automated systems available | Inherently suited for full automation |

| Scalability | Can be challenging | Potentially more scalable |

This table provides a general comparison. Performance can vary based on the specific peptide sequence and instrumentation.

Solution-Phase Synthetic Approaches for Dipeptides

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS is not feasible. researchgate.net In solution-phase synthesis, all reactions occur in a homogeneous phase, which can offer greater flexibility in the choice of reaction conditions.

Recent advancements in solution-phase synthesis aim to improve efficiency and reduce the need for intermediate purification steps. One approach involves the use of microwave irradiation to accelerate the peptide bond formation. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent under microwave heating has been shown to efficiently produce various N-protected dipeptides in high yields and short reaction times, while preserving the chiral integrity of the amino acids. frontiersin.org Another innovative method utilizes a magnetic nanocatalyst to facilitate amide bond formation, offering a more environmentally friendly and convenient alternative to traditional coupling reagents. nih.gov These methods have been successfully applied to the synthesis of various dipeptides, and the general principles are applicable to the synthesis of this compound. frontiersin.orgnih.gov

Genetic Code Expansion for Site-Specific this compound Incorporation in Proteins

Genetic code expansion (GCE) is a revolutionary technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), and even dipeptides, into proteins within living cells or in cell-free systems. frontiersin.orgnih.gov This is achieved by repurposing a codon, typically a stop codon like UAG, and creating a new aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. researchgate.netnih.gov

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The core of GCE is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.gov The aaRS must be engineered to specifically recognize and charge the desired non-canonical amino acid onto its cognate tRNA, while not cross-reacting with any of the endogenous amino acids or tRNAs. nih.gov Similarly, the orthogonal tRNA must not be recognized by any of the host's native synthetases. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from methanogenic archaea is a commonly used platform for GCE due to its inherent orthogonality in bacteria and eukaryotes. nih.govnih.gov Researchers have successfully engineered PylRS variants to incorporate a wide array of ncAAs. In a significant breakthrough for dipeptide incorporation, a variant of the PylRS has been used to incorporate methionyl-lysine (B1336571) (referred to in the literature as MetK or MisoK) in response to a lysine sense codon in human embryonic kidney (HEK293T) cells. nih.govnih.gov This work demonstrated that the internal α-amine group of the incorporated methionyl-lysine could be subsequently ubiquitinated, opening up new avenues for studying this post-translational modification. nih.govnih.gov

The engineering of these synthetases often involves directed evolution or site-directed mutagenesis of the amino acid binding pocket to accommodate the new substrate. nih.gov

Table 3: Key Components for Genetic Code Expansion

| Component | Function | Key Characteristics for this compound Incorporation |

| Orthogonal aaRS | Charges the tRNA with the specific non-canonical amino acid (this compound). | Must be engineered to recognize this compound and not the 20 canonical amino acids. A PylRS variant has been shown to be effective. nih.govnih.gov |

| Orthogonal tRNA | Carries this compound to the ribosome. | Must not be charged by any endogenous synthetases. Its anticodon is modified to recognize a reassigned codon (e.g., UAG). |

| Reassigned Codon | Specifies the site of incorporation in the mRNA. | Typically a stop codon (e.g., UAG) or a rare sense codon. |

| Host Organism/System | Provides the translational machinery (ribosomes, elongation factors). | Can be a bacterium (like E. coli), a eukaryotic cell, or a cell-free system. frontiersin.orgnih.gov |

Utilization of Cell-Free Translation Systems for Dipeptide Integration

Cell-free translation systems provide a powerful platform for protein synthesis in vitro, offering an open environment that can be easily manipulated. nih.gov These systems contain all the necessary components for translation, such as ribosomes, tRNAs, and translation factors, typically derived from cell lysates of organisms like E. coli, rabbit reticulocytes, or wheat germ. researchgate.netnih.gov

The open nature of cell-free systems is particularly advantageous for GCE as it allows for the direct supply of high concentrations of the non-canonical amino acid and the orthogonal aaRS/tRNA pair, bypassing issues of cellular uptake and toxicity. nih.gov Cell-free systems based on genomically recoded organisms, where all instances of a specific codon (e.g., UAG) have been removed from the genome, are especially powerful for incorporating ncAAs at multiple sites with high efficiency, as the competition from release factors is eliminated. nih.gov

While the direct incorporation of this compound using a cell-free system has not been extensively detailed in published literature, the general methodology has been established for a wide variety of other non-canonical amino acids and some dipeptides. researchgate.netnih.gov These systems have been used to produce proteins with site-specific modifications for structural and functional studies. nih.gov

Methodologies for In Vitro and In Vivo Genetic Encoding of this compound

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion has revolutionized protein engineering. This powerful technique allows for the introduction of novel chemical functionalities, enabling detailed studies of protein function and the creation of proteins with enhanced or novel properties. While the direct genetic encoding of the dipeptide this compound as a single unit is not a standard or widely reported technique, the principles of genetic code expansion can be applied to incorporate analogs or precursors that could subsequently be modified to form a this compound-like linkage.

The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific recognition and incorporation of an ncAA in response to a unique codon, typically a nonsense codon like the amber codon (UAG).

In a hypothetical scenario for the genetic encoding of a this compound precursor, one might envision the following steps:

Design and Synthesis of a Precursor: A molecule that resembles this compound but is stable and can be recognized by a synthetase would need to be synthesized. This could involve protecting groups on the reactive side chains of methionine and lysine.

Evolution of an Orthogonal aaRS-tRNA Pair: A mutant synthetase would need to be evolved to specifically recognize and charge the precursor molecule onto its cognate tRNA. This is often achieved through rounds of directed evolution and selection.

Transformation and Expression: The genes for the orthogonal aaRS and tRNA, along with the target protein gene containing the amber codon at the desired position, are introduced into a host organism (e.g., E. coli or a eukaryotic cell line).

Supplementation and Incorporation: The precursor amino acid is added to the growth media, where it is taken up by the cells, recognized by the evolved synthetase, and incorporated into the target protein at the site of the amber codon.

Post-Translational Deprotection/Modification: Following protein expression and purification, the protecting groups on the incorporated precursor would be removed to reveal the final this compound side chain.

A related, naturally occurring example of expanding the genetic code involves the 22nd proteinogenic amino acid, pyrrolysine, which is synthesized from two molecules of lysine. nih.gov This process involves the enzymes PylB, PylC, and PylD, which catalyze the conversion of lysine into a methylated D-ornithine derivative and its subsequent ligation to another lysine, followed by oxidation to form pyrrolysine. nih.gov This is then charged onto its specific tRNA (tRNAPyl) by pyrrolysyl-tRNA synthetase (PylS) for incorporation at UAG codons. nih.gov While not directly forming this compound, this system demonstrates the biological capacity for synthesizing and genetically encoding complex amino acids derived from other amino acids.

| Component | Function in Genetic Encoding | Relevance to this compound (Hypothetical) |

| Orthogonal aaRS | Specifically recognizes and activates the non-canonical amino acid. | An engineered synthetase would be required to recognize a this compound precursor. |

| Orthogonal tRNA | Carries the non-canonical amino acid to the ribosome. | A specific tRNA would be needed to decode the designated codon (e.g., UAG). |

| Non-Canonical Amino Acid | The amino acid to be incorporated (in this case, a this compound precursor). | A chemically synthesized and cell-permeable precursor of this compound. |

| Target Gene with Unique Codon | The gene of the protein to be modified, containing a codon like UAG at the desired site. | The gene for the protein of interest would be mutated to include an amber codon. |

| Host Organism | The cellular machinery for protein synthesis (E. coli, yeast, mammalian cells). | Provides the ribosomal machinery for incorporating the precursor into the growing polypeptide chain. |

Chemoenzymatic Synthesis of this compound and Related Conjugates

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. nih.gov This approach is particularly advantageous for the synthesis of complex molecules like peptides and their conjugates, offering milder reaction conditions and improved stereoselectivity compared to purely chemical methods.

The synthesis of this compound and its conjugates can be approached chemoenzymatically through several strategies. A common method involves the enzymatic coupling of methionine and lysine derivatives. This can be achieved using enzymes such as ligases or proteases under kinetically controlled conditions.

For instance, a protease that normally hydrolyzes peptide bonds can be used in reverse to form a peptide bond. By carefully selecting the enzyme, reaction conditions (e.g., pH, solvent), and substrates (often with protecting groups on the N- and C-termini and side chains), the equilibrium can be shifted towards synthesis rather than hydrolysis.

A typical chemoenzymatic synthesis of this compound might involve:

Substrate Preparation: Chemical synthesis of protected methionine and lysine derivatives. For example, the N-terminus of methionine and the side-chain amino group of lysine could be protected with standard protecting groups like Boc or Cbz, while the C-terminus of lysine could be an ester.

Enzymatic Coupling: An appropriate enzyme, such as a thermolysin-like protease or a specifically engineered ligase, is used to catalyze the formation of the peptide bond between the activated carboxyl group of methionine and the amino group of lysine.

Deprotection: The protecting groups are removed chemically to yield the final this compound dipeptide.

This chemoenzymatic approach can be extended to the synthesis of more complex this compound-containing conjugates. For example, a this compound dipeptide could be enzymatically ligated to other peptides, small molecules, or reporter tags. The use of enzymes ensures high fidelity and stereospecificity in the ligation process, which is often challenging to achieve through purely chemical means.

Recent advances in enzyme engineering and the discovery of novel enzymes with broad substrate specificity have expanded the toolbox for chemoenzymatic synthesis. nih.gov For example, thioesterase domains from nonribosomal peptide synthetase (NRPS) pathways have been utilized for the macrocyclization of peptides, a strategy that could be adapted for creating cyclic this compound-containing peptides. nih.gov

| Enzyme Class | Synthetic Application | Example Reaction |

| Proteases (e.g., Thermolysin, Papain) | Kinetically controlled peptide bond formation. | Coupling of N-protected methionine to a C-protected lysine ester. |

| Ligases (e.g., Subtilisin variants) | Site-specific ligation of peptides and proteins. | Ligation of a this compound dipeptide to a larger peptide or protein. |

| Acyl-CoA Synthetases | Activation of carboxyl groups for subsequent enzymatic reactions. | Activation of methionine for subsequent coupling to lysine. |

| Thioesterases (from NRPS) | Macrocyclization of linear peptides. | Potential for synthesizing cyclic peptides containing this compound. |

Elucidation of Methionyllysine S Role As a Post Translational Modification

Discovery and Characterization of Aminoacylated Lysine (B10760008) Ubiquitination via Methionyllysine

The identification of aminoacylated lysine ubiquitination was achieved through innovative use of genetic code expansion. nih.gov Scientists engineered cells to incorporate ε-N-(L-methionyl)-lysine (MetK) into proteins as an unnatural amino acid. researchgate.net This technique allowed for the specific probing of modifications occurring on this engineered residue. Subsequent analysis revealed that the α-amine group of the methionine moiety within MetK could be modified by ubiquitin. researchgate.net

Proteomic studies were instrumental in characterizing this new PTM. Researchers identified over 2,000 ubiquitination sites on various aminoacylated lysines, including this compound, across two human cell lines. nih.gov This demonstrated that the modification is not an isolated event but a widespread phenomenon, potentially affecting a large portion of the proteome. nih.govresearchgate.net The discovery highlighted that ubiquitination is not restricted to the canonical pathway involving the ε-amine group of lysine but can also occur on the α-amine group of an amino acid attached to lysine. nih.gov

Mechanistic Investigations of this compound Ubiquitination Pathways

The process of ubiquitination involves a three-enzyme cascade: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. nih.govyoutube.com In the canonical pathway, this cascade results in the formation of an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the ε-amine of a lysine residue on the substrate protein. youtube.comyoutube.com

Mechanistic studies into this compound ubiquitination have identified key enzymatic players. It was demonstrated that the ubiquitin-conjugating enzyme UBE2W acts as a "writer" for this modification, facilitating the attachment of ubiquitin to the aminoacylated lysine. nih.govresearchgate.net This finding was significant as it assigned a specific function to UBE2W in this novel ubiquitination pathway. The process is reversible, with deubiquitinases (DUBs) capable of removing the ubiquitin mark. researchgate.net This reversibility suggests a dynamic regulatory system similar to other PTMs. ntu.edu.sg

Table 1: Comparison of Canonical and this compound Ubiquitination

| Feature | Canonical Lysine Ubiquitination | This compound Ubiquitination |

|---|---|---|

| Attachment Site | ε-amine group of a lysine residue. youtube.com | α-amine group of a methionine attached to a lysine residue. nih.govresearchgate.net |

| Key "Writer" Enzyme | Various E2/E3 ligase combinations. nih.gov | UBE2W has been identified as a key E2 enzyme. nih.govresearchgate.net |

| Nature of Modification | Direct attachment of ubiquitin to lysine. | Two-step: Aminoacylation of lysine followed by ubiquitination. researchgate.net |

| Prevalence | A widespread and well-studied PTM. thermofisher.com | A newly discovered PTM with over 2,000 sites identified. nih.gov |

Crosstalk and Interdependence with Other Lysine Modifications

Lysine is a versatile amino acid residue, subject to a wide array of PTMs, including acetylation, methylation, succinylation, and ubiquitination. thermofisher.comnih.gov These modifications can influence one another in a phenomenon known as "crosstalk," creating a complex regulatory code. ntu.edu.sg For instance, acetylation of lysine residues can protect a protein from ubiquitination, thereby increasing its stability. nih.gov

While direct, specific crosstalk between this compound ubiquitination and other lysine modifications is still an emerging area of research, the potential for such interplay is high. The modification state of a lysine residue can dictate its availability for other modifications. For example, if a lysine is already acetylated or methylated, it would likely be unavailable for aminoacylation with methionine and subsequent ubiquitination. Conversely, the presence of a bulky this compound-ubiquitin modification could sterically hinder nearby modifying enzymes. Studies have shown that over 20% of ubiquitinated lysines are also sites of acetylation, indicating a significant overlap and potential for regulatory competition or synergy between these pathways. nih.gov The relationship between different PTMs can be complex, sometimes involving catalytic and inhibitory loops, as has been proposed for the crosstalk between H2B ubiquitination and H3 Lys-79 methylation. researchgate.net

Structural and Functional Consequences of this compound Modification on Proteins

Post-translational modifications induce structural and functional changes in proteins, altering their behavior and role within the cell. nih.govnih.gov These changes can range from subtle conformational shifts to complete functional inactivation or altered interaction profiles. nih.gov

A primary and well-documented function of ubiquitination is to target proteins for degradation by the proteasome. nih.govyoutube.com The discovery of aminoacylated lysine ubiquitination has revealed that this modification serves a similar purpose. Studies have shown that ubiquitination via this compound can mediate rapid protein degradation. nih.govresearchgate.net This pathway complements the canonical lysine ubiquitination system, providing an additional mechanism for controlling protein turnover and maintaining protein homeostasis. nih.gov The N-terminus of a protein and its modifications can act as a degradation signal (N-degron), and this new form of ubiquitination on an N-terminal amino acid of a side-chain modification represents an expansion of this principle. nih.gov

The addition of a modification like this compound-ubiquitin can significantly alter a protein's physical and chemical properties, such as its charge distribution and hydrophobicity. nih.gov These changes can, in turn, affect how a protein interacts with other molecules and where it resides within the cell. nih.govnih.gov While specific studies on how this compound ubiquitination impacts subcellular localization are pending, it is a known function of other PTMs. nih.gov

Protein-protein interaction networks are fundamental to cellular processes. nih.gov Modifications can act as switches, creating or disrupting binding sites for other proteins. nih.gov The addition of the bulky ubiquitin moiety via the this compound pathway could block existing interaction interfaces or create new recognition sites for ubiquitin-binding domain proteins, thereby remodeling the protein's interaction network.

Post-translational modifications are a key mechanism for the rapid and reversible regulation of enzyme activity and signaling pathways. nih.govnih.gov Modifications within or near an enzyme's active site can directly impact its catalytic function. nih.gov While the primary identified role of this compound ubiquitination is in protein degradation, the diverse functions of canonical ubiquitination suggest broader roles in signaling. nih.gov Different types of ubiquitin linkages (e.g., K48- vs. K63-linked chains) lead to distinct cellular outcomes, from proteasomal degradation to roles in DNA repair, protein trafficking, and signal transduction. researchgate.net It is plausible that this compound-mediated ubiquitination could also participate in non-proteolytic signaling events, depending on the type of ubiquitin chain attached and the cellular context.

Enzymatic and Biochemical Pathways Involving Methionyllysine

Biosynthetic Routes to Methionyllysine

The formation of this compound is not a common cellular event and is generally considered to occur outside the primary machinery of ribosomal protein synthesis. Its biosynthesis is hypothesized to proceed via specialized enzymatic pathways.

Dipeptidyl peptidases (DPPs) are a family of enzymes whose primary characterized function is to cleave dipeptides from the N-terminus of proteins and peptides. The best-known member, DPP-4, typically targets peptides with a proline or alanine (B10760859) residue in the penultimate position. mdpi.com While the canonical function of these enzymes is hydrolytic, their potential involvement in the lifecycle of this compound has been suggested by recent metabolomic studies.

Research has identified a significant association between the expression of Dipeptidyl Peptidase 9 (DPP9), another member of the DPP family, and the circulating levels of various metabolites, including this compound. nih.govresearchgate.net This correlation suggests a relationship between DPP9 and the dipeptide. However, the nature of this relationship—whether it involves synthesis or degradation—is not yet fully understood. The established role of peptidases is catabolic; a synthetic function would represent a reverse catalytic activity, which is possible but not considered the primary role of this enzyme family. Further investigation is required to determine if DPP9 or other peptidases can catalyze the formation of this compound under specific physiological conditions.

A more plausible biosynthetic route for dipeptides like this compound in microorganisms is through Non-Ribosomal Peptide Synthetases (NRPSs). These are large, multi-enzyme complexes that assemble peptides without the use of an mRNA template. The NRPS machinery is modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

An NRPS system capable of producing this compound would theoretically possess two distinct modules:

Module 1: An adenylation (A) domain specific for activating methionine.

Module 2: An adenylation (A) domain specific for activating lysine (B10760008).

The activated amino acids are covalently attached to thiolation (T) domains and brought together by a condensation (C) domain, which catalyzes the formation of the peptide bond. While this mechanism is well-established for a vast array of complex microbial peptides, a specific NRPS dedicated to the synthesis of this compound has not been identified in the current scientific literature. Nonetheless, it remains a primary hypothetical pathway for its formation in organisms that produce non-ribosomal peptides.

Enzymatic Cleavage and Degradation of this compound

The breakdown of this compound into its constituent amino acids is a critical step for its metabolic processing. This degradation is presumed to be carried out by specific peptidases.

The enzymatic cleavage of the peptide bond between methionine and lysine is expected to be mediated by various peptidases. The aforementioned association with DPP9 suggests it could be a candidate for interacting with and potentially cleaving this compound, although the dipeptide does not match the canonical substrate profile for this enzyme family. mdpi.comnih.govresearchgate.net

Research into the degradation of modified peptides in rumen microorganisms has shown that dipeptides containing lysine and methionine are susceptible to breakdown. researchgate.net This implies the presence of general peptidases capable of hydrolyzing the Met-Lys bond. Interestingly, the same study noted that forming an isopeptide bond (N-epsilon-methionyl lysine), where methionine is linked to the side-chain amino group of lysine, conferred more effective protection from degradation than standard acetylation. researchgate.net This highlights the importance of the specific linkage in determining enzymatic susceptibility. In recent advanced biochemical studies, ε-N-(L-methionyl)‐lysine has been incorporated into proteins to study post-translational modifications, where its subsequent processing within the cell is a key aspect of the research. nih.gov

The stability of the this compound peptide bond against spontaneous hydrolysis and the efficiency of its enzymatic cleavage can be described using enzyme kinetics, typically following the Michaelis-Menten model. This model defines two key parameters:

Kₘ (Michaelis constant): The substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate.

Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Currently, specific Kₘ and Vₘₐₓ values for the enzymatic hydrolysis of this compound are not available in the published literature. Such data would require experimental characterization using purified peptidases.

However, studies on the photosensitized oxidation of this compound provide insights into its chemical reactivity. Research using a sensitizer (B1316253) found that the reaction pathway and resulting products depend on the amino acid sequence. researchgate.net For this compound (Met-Lys), the transient species formed was a sulfur radical cation stabilized by the neighboring nitrogen atom of the lysine side chain. researchgate.net This intramolecular interaction highlights how adjacent residues can influence the chemical properties and stability of the peptide.

| Dipeptide Sequence | Observed Transient Species | Key Finding | Source |

|---|---|---|---|

| Methionyl-lysine (B1336571) (Met-Lys) | Sulfur radical cation stabilized by nitrogen ((S∴N)⁺) | Intramolecular stabilization of the methionine radical by the lysine side chain. | researchgate.net |

| Lysyl-methionine (Lys-Met) | Intermolecular sulfur radical cation ((S∴S)⁺) | Stabilization occurs between two dipeptide molecules. | researchgate.net |

Integration of this compound within Amino Acid Metabolic Networks

Upon enzymatic cleavage, the liberated methionine and lysine are assimilated into the cell's general amino acid pool and participate in numerous metabolic pathways. nih.govwikipedia.org The metabolic fate of these two essential amino acids is well-characterized.

Methionine Metabolism:

Methionine Cycle: Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a multitude of biological reactions, including DNA, RNA, and protein methylation. nih.gov

Transsulfuration Pathway: Methionine can be converted to cysteine via the transsulfuration pathway, which in turn is a building block for the major cellular antioxidant, glutathione. nih.gov

Lysine Metabolism:

Energy Metabolism: Lysine is a ketogenic amino acid, meaning its carbon skeleton can be degraded to acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of fatty acids. nih.gov

The integration of these amino acids into central metabolism underscores the importance of peptide degradation as a mechanism for recycling valuable molecular building blocks. nih.govnih.gov

| Amino Acid Component | Primary Metabolic Pathway | Key Function/Product | Source |

|---|---|---|---|

| Methionine | Methionine Cycle | Production of S-adenosylmethionine (SAM) for methylation reactions. | nih.gov |

| Transsulfuration Pathway | Synthesis of cysteine, a precursor to glutathione. | nih.gov | |

| Lysine | Ketogenic Amino Acid Catabolism | Degradation to acetyl-CoA, which enters the TCA cycle for energy. | nih.gov |

Interconnections with Methionine Metabolic Pathways

The primary connection of this compound to methionine metabolism occurs following its hydrolysis into free methionine and lysine. Once liberated, methionine enters a complex network of biochemical reactions crucial for cellular function.

A key pathway is the methionine cycle , where methionine is converted to S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins, which are vital for gene regulation and cellular signaling. frontiersin.org The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase. nih.govresearchgate.netuni-hannover.denih.gov Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. mit.edu Methionine can be regenerated from homocysteine through a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor. mit.edu

The availability of methionine, and by extension its provision from the breakdown of dipeptides like this compound, can influence the rate of these critical methylation reactions. Furthermore, methionine metabolism is closely linked to the synthesis of other important compounds such as cysteine, taurine, and polyamines. nih.gov

Table 1: Key Enzymes in Methionine Metabolism

| Enzyme | Function | Pathway |

| Methionine Adenosyltransferase | Catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. nih.govresearchgate.netuni-hannover.denih.gov | Methionine Cycle |

| Methyltransferases | Utilize SAM as a methyl group donor for various methylation reactions. mit.edu | Various Metabolic Pathways |

| S-Adenosylhomocysteine Hydrolase | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine. | Methionine Cycle |

| Methionine Synthase | Regenerates methionine from homocysteine. mit.edu | Methionine Cycle |

| Cystathionine (B15957) β-synthase | Catalyzes the condensation of homocysteine and serine to form cystathionine. | Transsulfuration Pathway |

| Cystathionine γ-lyase | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. | Transsulfuration Pathway |

Linkages to Lysine Biosynthesis and Degradation Pathways

Upon hydrolysis of this compound, the released lysine enters its own distinct metabolic pathways. As an essential amino acid, lysine is not synthesized by mammals and must be obtained from the diet, including from the breakdown of peptides and proteins. wikipedia.org

The primary catabolic route for lysine in mammals is the saccharopine pathway , which predominantly occurs in the mitochondria. nih.gov This pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-ketoglutarate reductase. Saccharopine is then cleaved by saccharopine dehydrogenase to yield glutamate (B1630785) and α-aminoadipate-semialdehyde. wikipedia.org This ultimately leads to the production of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov

Another, less characterized pathway for lysine degradation is the pipecolic acid pathway . nih.gov The interplay and tissue-specific roles of these two pathways are areas of ongoing research.

The provision of lysine from this compound directly fuels these degradative pathways, contributing to the cellular pool of intermediates for energy metabolism.

Table 2: Major Lysine Degradation Pathways

| Pathway | Key Intermediates | Cellular Location |

| Saccharopine Pathway | Saccharopine, α-aminoadipate-semialdehyde, Acetyl-CoA | Mitochondria |

| Pipecolic Acid Pathway | Pipecolic acid, Δ¹-piperideine-6-carboxylate | Mitochondria, Cytosol, Peroxisomes |

Contribution to Cellular Nutrient Processing and Utilization

The dipeptide this compound contributes to cellular nutrient processing primarily by serving as a source of its constituent amino acids. The uptake of dipeptides like this compound is mediated by peptide transporters, such as PepT2. imrpress.comnih.gov Research has shown that the uptake of methionyl-methionine can be inhibited by methionyl-lysine, suggesting they may compete for the same transporter. imrpress.comnih.gov

Once inside the cell, dipeptides are generally hydrolyzed by intracellular peptidases into free amino acids. researchgate.netresearchgate.net For instance, enzymes like chymotrypsin (B1334515) have been shown to hydrolyze peptide bonds involving methionine and lysine. researchgate.net There are also specific aminopeptidases that can cleave lysine from the N-terminus of peptides. researchgate.net

The availability of methionine and lysine influences key cellular signaling pathways that regulate growth and metabolism. Both amino acids have been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , a central regulator of cell proliferation, protein synthesis, and autophagy. nih.govnih.govnih.govplos.orgnih.gov Methionine, through its metabolite SAM, can influence mTORC1 signaling. frontiersin.orgmit.edu Similarly, lysine availability has been demonstrated to modulate the mTOR pathway. nih.govplos.orgnih.gov

Furthermore, studies in bovine mammary epithelial cells have indicated that the ratio of lysine to methionine can impact the JAK2-STAT5 signaling pathway, which is involved in milk protein synthesis. medchemexpress.cn While these studies focus on the individual amino acids, the hydrolysis of this compound provides both substrates that can influence these critical nutrient-sensing and signaling networks.

Advanced Analytical and Structural Elucidation Methodologies for Methionyllysine

Spectroscopic Techniques for Comprehensive Methionyllysine Characterization

Spectroscopy is fundamental to understanding the molecular structure of this compound, offering insights into its atomic composition, connectivity, and three-dimensional arrangement. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules like this compound in solution. univ-lyon1.frnih.gov It provides precise information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous assignment of the molecular structure and conformation. nih.govualberta.ca

By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), researchers can confirm the amino acid sequence, identify the peptide bond, and study the conformation of the side chains of both the methionine and lysine (B10760008) residues. nih.gov Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the complex spectra of peptides by revealing proton-proton and proton-carbon correlations through covalent bonds. univ-lyon1.frmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for methionine and lysine residues in a peptide chain and may vary based on solvent and pH. organicchemistrydata.orgresearchgate.net

| Atom Position (Methionine residue) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.2 - 4.5 | 53 - 55 |

| β-CH₂ | 1.9 - 2.2 | 30 - 32 |

| γ-CH₂ | 2.5 - 2.7 | 31 - 33 |

| ε-CH₃ | 2.1 - 2.3 | 15 - 17 |

| Carbonyl C | - | 171 - 174 |

| Atom Position (Lysine residue) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.1 - 4.4 | 54 - 56 |

| β-CH₂ | 1.6 - 1.9 | 30 - 32 |

| γ-CH₂ | 1.4 - 1.6 | 22 - 24 |

| δ-CH₂ | 1.6 - 1.8 | 26 - 28 |

| ε-CH₂ | 2.9 - 3.1 | 39 - 41 |

| Carbonyl C | - | 173 - 176 |

High-Resolution Mass Spectrometry (MS) and Tandem MS for Molecular and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of this compound, providing a direct confirmation of its elemental composition. resolian.comyoutube.com Techniques like electrospray ionization (ESI) are "soft" ionization methods that allow the intact dipeptide to be ionized, typically as a protonated molecule [M+H]⁺, with minimal fragmentation. youtube.com The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for mass measurements with high accuracy, enabling differentiation from other molecules with the same nominal mass. youtube.comnih.govub.edu

Tandem Mass Spectrometry (MS/MS) is used to sequence the dipeptide. youtube.comnih.gov In an MS/MS experiment, the protonated parent ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.govyoutube.com Fragmentation predominantly occurs at the peptide bond, generating characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series allows for the identification of the amino acid residues and confirms the sequence as Met-Lys or Lys-Met. researchgate.net

Table 2: Theoretical Monoisotopic Mass and Key MS/MS Fragments of this compound [M+H]⁺

| Analyte/Fragment | Formula | Theoretical Monoisotopic Mass (Da) |

| This compound [M+H]⁺ | C₁₁H₂₄N₃O₃S⁺ | 278.1560 |

| b-ions | ||

| b₁ (Met) | C₅H₁₀NO₂S⁺ | 132.0427 |

| y-ions | ||

| y₁ (Lys) | C₆H₁₅N₂O₂⁺ | 147.1128 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of the molecule based on the vibrations of its functional groups. nih.govmdpi.comarxiv.org For this compound, these techniques are particularly useful for confirming the presence of key structural features.

The most prominent bands in the IR and Raman spectra of peptides are the amide bands, which arise from the vibrations of the peptide linkage (-CO-NH-).

Amide I band (around 1650 cm⁻¹) is primarily due to the C=O stretching vibration.

Amide II band (around 1550 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching.

Amide III band (around 1250 cm⁻¹) is a more complex vibration involving C-N stretching and N-H bending. researchgate.net

Additionally, characteristic vibrations from the amino acid side chains, such as C-H stretching and bending modes from the aliphatic parts of methionine and lysine, and vibrations associated with the terminal amine and carboxylic acid groups, can be identified. arxiv.orgresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (Amine) | 3200 - 3400 | -NH₃⁺ |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₂, -CH₃ |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | -COOH |

| Amide I (C=O Stretch) | 1630 - 1680 | -CO-NH- |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | -CO-NH- |

| COO⁻ Symmetric Stretch | ~1400 | -COO⁻ |

| Amide III | 1230 - 1300 | -CO-NH- |

Chromatographic Separation and Detection of this compound

Chromatographic methods are indispensable for the separation and quantification of this compound from complex mixtures, such as protein hydrolysates or synthetic reaction mixtures. phmethods.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of peptides. phmethods.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. nih.gov In a typical RP-HPLC method for this compound, a C18 column is used with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

Advanced detectors enhance the sensitivity and specificity of the analysis:

UV Detectors: Peptides absorb UV light at around 210-220 nm due to the peptide bond, providing a general method for detection. nih.gov

Fluorescence Detectors: Derivatization with a fluorescent tag can be used for highly sensitive detection, although this adds a step to the sample preparation.

Mass Spectrometry (LC-MS): Coupling HPLC directly to a mass spectrometer provides the highest degree of specificity, allowing for the simultaneous separation and mass identification of this compound. nih.gov

Table 4: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Value / Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 60% B over 20 minutes phenomenex.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 214 nm nih.gov |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is not directly applicable to peptides like this compound due to their low volatility and high polarity. sigmaaldrich.comthermofisher.com To make them suitable for GC analysis, the dipeptide must first undergo a chemical derivatization process. sigmaaldrich.comcore.ac.uk

Derivatization reactions aim to replace the active, polar hydrogens on the amine (-NH₂) and carboxyl (-COOH) groups with nonpolar, thermally stable groups, thereby increasing the analyte's volatility. sigmaaldrich.com Common derivatization strategies include:

Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanol/HCl) followed by acylation of the amine groups (e.g., with pentafluoropropionic anhydride, PFPA). nih.gov

Once derivatized, the analyte can be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum will show the mass of the derivatized molecule and its characteristic fragmentation pattern, which can be used for identification and quantification. botanyjournals.comnih.gov

Table 5: Common Derivatization Reagents for GC-MS Analysis of Amino Acids/Peptides

| Derivatization Method | Reagent(s) | Target Functional Groups |

| Silylation | MSTFA, MTBSTFA sigmaaldrich.comthermofisher.com | -COOH, -NH₂, -OH, -SH |

| Acylation / Esterification | PFPA, TFAA / Methanol, Propanol nih.gov | -NH₂, -OH, -SH / -COOH |

| Chloroformate Reaction | Propyl chloroformate core.ac.uk | -NH₂, -COOH |

Integrated Multi-Omics Approaches for this compound Profiling

To fully elucidate the biological significance of this compound, a holistic approach that integrates data from multiple molecular levels is essential. Multi-omics strategies, which combine proteomics and metabolomics, provide a comprehensive view of the cellular processes influenced by this dipeptide. nih.govmdpi.com

The integration of proteomics and metabolomics offers a powerful framework for understanding the functional role of this compound. cornell.edu Proteomics allows for the large-scale identification and quantification of proteins, revealing how this compound or its metabolic products might influence protein expression, post-translational modifications, and signaling pathways. monash.edunih.gov Simultaneously, metabolomics provides a snapshot of the small-molecule metabolites, including this compound itself, its precursors (methionine and lysine), and downstream metabolic products. cornell.edunih.gov

A typical workflow begins with the extraction of both proteins and metabolites from biological samples. Methodologies for the concurrent extraction of these two classes of molecules from a single sample have been developed to improve consistency and reduce variability. Following extraction, the protein fraction is typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. monash.edu The metabolite fraction is also analyzed by LC-MS/MS or other techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

This synergistic approach allows researchers to correlate changes in the proteome with fluctuations in the metabolome. For example, an increase in the abundance of this compound could be linked to altered levels of peptidases (identified through proteomics) responsible for its degradation or synthesis. A study on histidyl dipeptides demonstrated that their increased levels were associated with changes in the expression of enzymes involved in fatty acid oxidation and the TCA cycle, showcasing the power of this integrated approach. researchgate.net

Click on the headers to sort the table.

| Omics Layer | Analytical Platform | Key Data Generated for this compound Profiling | Potential Insights |

|---|---|---|---|

| Proteomics | LC-MS/MS (e.g., Orbitrap, Q-TOF) | - Identification and quantification of peptidases and proteases.

| Understanding the enzymatic regulation of this compound synthesis and degradation. Identifying cellular pathways affected by the presence of the dipeptide. |

| Metabolomics (Targeted) | LC-MS/MS, GC-MS | - Absolute quantification of this compound.

| Precise measurement of this compound and its direct metabolic precursors and products, allowing for flux analysis. |

| Metabolomics (Untargeted) | LC-MS/MS, GC-MS | - Global profile of all detectable small molecules.

| Discovery of new metabolic pathways involving this compound and identifying potential biomarkers associated with its metabolism. |

The vast datasets generated from proteomics and metabolomics workflows require sophisticated bioinformatic tools for integration and interpretation. researchgate.net The primary goal of this integration is to move from lists of molecules to a functional understanding of the biological system. uni-leipzig.de This involves statistical analysis to identify significant changes, correlation analysis to find relationships between different molecules, and pathway analysis to place these findings in a biological context. nih.gov

The initial step in the bioinformatic pipeline is data processing, which includes peak detection, alignment, and normalization for both proteomics and metabolomics data. nih.gov Following this, statistical analyses are performed to identify proteins and metabolites that are differentially abundant between different experimental conditions.

The core of the integrative analysis lies in mapping the identified proteins and metabolites onto known metabolic and signaling pathways. nih.gov Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are instrumental for this purpose. nih.govnih.gov These databases contain curated information on metabolic pathways, including the enzymes that catalyze each step and the metabolites that are consumed and produced. nih.gov

For this compound, this would involve mapping the dipeptide and its related metabolites to pathways of amino acid metabolism, peptide metabolism, and potentially other pathways that are found to be perturbed. nih.gov For example, by overlaying the proteomics data (enzyme levels) and metabolomics data (metabolite levels) onto the KEGG map for lysine degradation or methionine metabolism, researchers can visualize the metabolic flux and identify potential bottlenecks or rerouting of pathways in response to changes in this compound concentration.

Furthermore, network analysis can be used to construct interaction networks that connect the identified proteins and metabolites, revealing complex regulatory relationships that might not be apparent from simple pathway mapping. Tools like Galaxy and BioMart facilitate the integration of diverse datasets, while specialized software is used for network visualization and analysis. researchgate.net This integrated bioinformatic approach is crucial for generating new hypotheses about the function of this compound and its role in health and disease.

Computational Modeling and Simulation Studies of Methionyllysine

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of biomolecules, including peptides like methionyllysine. fraserlab.com By solving Newton's laws of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms in the peptide change over time. nih.gov This provides a detailed view of the peptide's conformational landscape and its interactions with the surrounding environment, typically water. nih.gov

The conformational space of a peptide is dependent on the solvent's pH, which can alter the protonation state of amino acid residues and thereby modulate the peptide's interactions and conformation. mdpi.com For this compound, MD simulations can explore the vast number of possible three-dimensional arrangements the dipeptide can adopt. Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the peptide has reached a stable conformation during the simulation. fraserlab.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, this would reveal the mobility of the methionine and lysine (B10760008) side chains.

Radius of Gyration (Rg): This parameter provides an indication of the compactness of the peptide's structure over time. Changes in Rg can signify conformational transitions, such as folding or unfolding. mdpi.com

Interaction Analysis: When simulating this compound in a solvent, MD can detail the interactions between the peptide and water molecules, including the formation and breaking of hydrogen bonds. northwestern.edu This is crucial for understanding its solubility and stability.

While direct MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on other peptides and larger proteins containing methionine and lysine residues. nih.govnih.gov For instance, simulations of methionyl-tRNA synthetase have provided insights into conformational changes and communication pathways within the protein. nih.gov A hypothetical MD study on this compound would provide a foundational understanding of its intrinsic flexibility and how it presents itself for interaction with other molecules.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Typical Value/Observation | Significance for this compound |

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of local conformational changes. |

| Backbone RMSD | 1.5 - 2.5 Å | Indicates the overall structural stability of the dipeptide backbone. |

| Side Chain RMSF (Lysine) | 3.0 - 4.5 Å | Highlights the high degree of flexibility of the lysine side chain. |

| Side Chain RMSF (Methionine) | 2.0 - 3.5 Å | Shows the relative flexibility of the methionine side chain. |

| Average Radius of Gyration | ~5 Å | Provides a measure of the dipeptide's average compactness in solution. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemistry calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules. northwestern.eduwikipedia.org These methods solve the Schrödinger equation (or approximations of it) to determine the electron wave function, from which various chemical properties can be derived. northwestern.eduwikipedia.org For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), can provide fundamental insights into its electronic properties and chemical reactivity. ajol.info

Key aspects that can be studied include:

Optimized Geometry: Quantum calculations can determine the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This includes precise bond lengths and angles. nih.gov

Electronic Properties: The distribution of electrons within the molecule can be visualized through properties like the molecular electrostatic potential (MEP). The MEP map indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how this compound will interact with other molecules. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. nih.gov

Studies on similar dipeptides, such as cyclo(L-Met-L-Met) and Val-Trp, have demonstrated the power of DFT calculations in elucidating their stable conformations and electronic characteristics. ajol.inforesearchgate.net For this compound, such calculations would be invaluable for understanding its intrinsic reactivity, which is a precursor to predicting its behavior in biological systems.

Table 2: Representative Electronic Properties of a Dipeptide from DFT Calculations

| Property | Calculated Value (Hypothetical for this compound) | Interpretation |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

In Silico Docking and Binding Affinity Predictions with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. frontiersin.orgnrfhh.com This method is instrumental in drug discovery and for understanding biological pathways. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their complementarity and interaction energies. nih.gov

For this compound, docking studies could be used to:

Identify Potential Binding Partners: By docking this compound against a library of protein structures, one could hypothesize its potential biological targets.

Predict Binding Poses: Docking can reveal the most likely three-dimensional arrangement of this compound within the active site of a specific enzyme or receptor. phcogj.com

Estimate Binding Affinity: Scoring functions are used to estimate the binding free energy, which indicates the strength of the interaction. Lower binding energy scores typically suggest a more stable complex. nih.gov Common docking programs include AutoDock and MOE. frontiersin.orgnih.gov The analysis of docking results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov

While specific docking studies for this compound are not readily found, the methodology is widely applied. For example, studies on other small molecules and peptides have successfully used docking to predict their binding to various receptors, such as protein kinases and G protein-coupled receptors. nih.govfrontiersin.org

Table 3: Example of a Molecular Docking Result for this compound with a Hypothetical Receptor

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Protease | -7.5 | Asp102, Gly193 | Hydrogen Bond |

| Phe41, Trp215 | Hydrophobic (π-alkyl) | ||

| Arg150 | Salt Bridge (with Lysine) |

Predictive Modeling for Peptide Stability and Enzymatic Recognition

Predictive modeling uses computational algorithms to forecast the properties and behavior of molecules based on their structure. For this compound, this can be applied to predict its stability under various conditions and its likelihood of being recognized by specific enzymes.

Peptide Stability: The stability of a peptide is crucial for its biological function and therapeutic potential. computabio.com Peptides can be degraded by proteases or through chemical modifications like deamidation and oxidation. computabio.com Predictive models, often built using machine learning, can forecast the stability of a peptide in different environments, such as in the gastrointestinal tract or in plasma. computabio.comnih.gov These models are typically trained on large datasets of experimentally determined peptide stabilities and use features derived from the amino acid sequence, such as hydrophobicity, size, and charge, to make predictions. nih.gov For instance, models have been developed to predict the half-life of peptides based solely on their amino acid sequence. nih.gov

Enzymatic Recognition: Computational models can also predict whether a peptide sequence is likely to be a substrate for a particular enzyme. For example, cleavage site prediction tools can identify potential sites of hydrolysis by proteases. These models learn the sequence patterns around known cleavage sites to predict the susceptibility of a new peptide. acs.org For this compound, such models could predict its susceptibility to cleavage by various peptidases.

While there are no widely published stability prediction models specifically for this compound, general peptide stability predictors can be applied. crg.euresearchgate.netsemanticscholar.org These tools are becoming increasingly important in the early stages of drug development to screen for stable therapeutic peptide candidates. semanticscholar.org

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research by enabling the analysis of complex, high-dimensional data to uncover patterns and make predictions. nih.govsciencedaily.com These technologies can be applied to nearly every aspect of this compound research, from property prediction to the design of novel peptides. nih.govyoutube.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to predict the biological activity of a peptide based on its structural features or "descriptors." For this compound-containing peptides, a QSAR model could predict their antimicrobial or anticancer activity, for example.

Property Prediction: AI models are increasingly used to predict a wide range of peptide properties, including solubility, toxicity, immunogenicity, and cell permeability. nih.govresearchgate.net Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are particularly adept at learning from sequence data. acs.orgnih.gov

De Novo Peptide Design: Generative AI models can design entirely new peptide sequences with desired properties. By learning from vast databases of known peptides, these models can generate novel sequences that are predicted to have high stability, binding affinity, or a specific biological function.

Enhanced Simulation Analysis: ML can be used to analyze the large datasets produced by MD simulations to identify important conformational states and predict long-timescale dynamics from shorter simulations. nih.gov

Biological Significance and Research Applications of Methionyllysine in Vitro and in Vivo

Role in Milk Protein Synthesis and Mammary Gland Cellular Physiology

Methionine and lysine (B10760008) are crucial for milk protein synthesis in mammary epithelial cells. nih.govnih.gov The transport and availability of these amino acids directly impact the production of milk proteins like casein. While free amino acids are the primary building blocks, evidence suggests that small peptides can also be utilized by the mammary gland.

Research on the dipeptide methionyl-methionine (Met-Met) in bovine mammary epithelial cells (BMECs) and mammary gland explants has shown that it can be more effective than free methionine in promoting milk protein synthesis. bohrium.comkarger.com Studies indicate that Met-Met is taken up by peptide transporters and enhances the synthesis of β-casein and α-s1 casein by activating key signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2-STAT5) and the mammalian target of rapamycin (B549165) (mTOR) pathways. karger.com The uptake of methionine-containing peptides has been shown to increase secreted protein synthesis by 15%-76% compared to free methionine in lactating mice. karger.com

Given that methionyllysine is composed of two essential, often limiting, amino acids, it is hypothesized that it could serve as an efficient vehicle for delivering these key substrates to mammary cells. The transport of Met-Met in BMECs was found to be significantly inhibited by other dipeptides, including Met-Lys, suggesting they share the same peptide transporter 2 (PepT2). karger.com This indicates a direct pathway for this compound uptake into mammary cells, where it could potentially enhance milk protein production.

| Parameter | Observation | Signaling Pathway Implicated | Source |

|---|---|---|---|

| β-Casein Synthesis | Concentration-dependent increase, with an optimal concentration of 80 µg/ml. | JAK2-STAT5, mTOR | karger.com |

| Cell Viability | Enhanced at an optimal concentration of 80 µg/ml. | JAK2, mTOR | karger.com |

| Peptide Transporter Expression (PepT2) | Concentration-dependent increase. | - | karger.com |

Influence on Cellular Proliferation and Amino Acid Transport Mechanisms

Amino acids and small peptides are critical for cell growth and proliferation. nih.govresearchgate.net Dietary proteins are broken down into dipeptides and amino acids, with dipeptides often being absorbed more rapidly via specific transporters like PepT1 and PepT2. nih.govwikipedia.org The availability of methionine, in particular, acts as a key growth signal, setting in motion a metabolic program that fuels the production of other amino acids and nucleotides necessary for cell proliferation. biocompare.com

Studies on methionine-containing dipeptides have demonstrated their influence on cell growth. In bovine mammary epithelial cells, Met-Met was shown to enhance cell viability and promote the cell cycle transition from the G1 to the S phase, indicating a positive effect on proliferation. karger.com This effect was linked to the activation of the JAK2 and mTOR signaling pathways. karger.com Similarly, l-methionine (B1676389) has been observed to inhibit the growth of certain human cancer cells by affecting cell cycle progression. nih.gov

This compound is transported into cells via peptide transporters, as evidenced by its ability to inhibit the uptake of Met-Met. karger.com This efficient transport mechanism, combined with the established roles of both methionine and lysine in cellular metabolism and protein synthesis, suggests that this compound can significantly influence cellular proliferation. nih.govcreative-proteomics.com Its ability to deliver two essential amino acids simultaneously could support the metabolic demands of rapidly dividing cells.

| Parameter | Finding | Source |

|---|---|---|

| Cell Cycle | Promoted transition from G1 to S phase. | karger.com |

| Cyclin D1 Expression | Enhanced at an optimal concentration of 80 µg/ml. | karger.com |

| Cell Viability | Significantly increased. | karger.com |

This compound as a Biochemical Probe for Undiscovered Post-Translational Modifications

Post-translational modifications (PTMs) are crucial enzymatic processes that diversify the functionality of proteins and play a key role in regulating cellular signaling. frontiersin.orgpurdue.edunih.gov The discovery and characterization of novel PTMs are essential for understanding complex biological systems. A common strategy involves using chemical probes—molecules that can be used to label, detect, and characterize PTMs. frontiersin.orgnih.gov

While there is no specific research detailing the use of this compound as a biochemical probe, its structure provides a basis for its potential application in this area. The side chains of both methionine (a thioether) and lysine (a primary amine) are known sites for various PTMs. rsc.orgbiotage.com Lysine, in particular, is one of the most highly modified residues. creative-proteomics.com

Theoretically, a synthetically modified version of this compound could be developed as a probe. For instance, the dipeptide could be functionalized with a reporter group (e.g., a fluorophore) or a bioorthogonal handle (e.g., an azide (B81097) or alkyne). If this modified dipeptide is incorporated into a protein, it could be used to track the protein's localization or to identify interacting partners. Furthermore, such a probe could help in the discovery of new enzymes involved in PTMs or in profiling the activity of known modifying enzymes. This approach would rely on the ability to either incorporate the dipeptide into proteins biosynthetically or to use it in cell-based assays to probe enzymatic activities.

Applications in Advanced Protein Engineering and Design

Protein engineering aims to create novel proteins or modify existing ones to enhance their function, stability, or to introduce new activities. acs.org This is often achieved by making precise changes to the amino acid sequence.

A significant challenge in protein science is the production of homogenous samples of modified proteins for detailed analysis. nih.gov Techniques that allow for the site-specific incorporation of non-canonical amino acids or dipeptides are invaluable for this purpose. Research has demonstrated the feasibility of using modified ribosomes to incorporate entire dipeptides as a single unit during protein synthesis in vitro. nih.govnih.gov

This ribosome-mediated method could potentially be applied to this compound. By engineering a specific transfer RNA (tRNA) to carry this compound and pairing it with a unique codon in the messenger RNA (mRNA), the dipeptide could be inserted at a predetermined site within a target protein. This would result in a homogenous population of proteins, each containing the this compound unit at the exact same position. Such a sample is ideal for structural studies like X-ray crystallography or for functional assays where uniformity is critical.

Understanding the relationship between a protein's structure and its function is a fundamental goal of biochemistry. nih.gov Site-specific modification is a powerful tool for probing these relationships. rsc.orgrsc.orgacs.org By introducing a change at a single location in a protein and observing the resulting effect on its activity or stability, researchers can deduce the role of that specific residue or region.

The incorporation of the this compound dipeptide at a specific site would introduce both a new sequence and unique chemical properties (from the thioether and primary amine side chains). This modification could be used to:

Probe Active Sites: Inserting this compound into or near an enzyme's active site could reveal critical information about substrate binding and catalysis.

Modify Protein Stability: The dipeptide could alter local protein folding and stability, providing insights into the forces that hold the protein together.

Create New Binding Sites: The unique chemical groups of this compound could be used to create novel binding sites for small molecules or other proteins, effectively engineering new functions.

Role as a Bioactive Peptide Modulator in Specific Cellular Systems

Bioactive peptides are small protein fragments, typically 2-20 amino acids long, that can exert specific physiological effects in the body. nih.govnih.gov They can act as antioxidants, immunomodulators, or signaling molecules. nih.gov The properties of a bioactive peptide are determined by its amino acid composition and sequence.

Both methionine and lysine contribute to the bioactivity of peptides. Methionine, with its sulfur-containing side chain, is known to participate in antioxidant activities. acs.orgresearchgate.net Lysine's primary amine side chain is also important for the chemical reactivity and biological function of many peptides. nih.govresearchgate.net Peptides containing these amino acids have been shown to possess antioxidant properties by scavenging free radicals and chelating pro-oxidant metal ions. nih.gov

Given its composition, the dipeptide this compound is a strong candidate for being a bioactive modulator. It could potentially function as:

An Antioxidant: By combining the properties of both methionine and lysine, it may protect cells from oxidative stress.

A Signaling Molecule: Like other small peptides, it could interact with cell surface receptors or intracellular targets to modulate specific signaling pathways. For instance, the dipeptide muramyl dipeptide is known to be involved in cellular responses. wikipedia.org

A Precursor to Other Bioactive Molecules: Upon being cleaved by cellular peptidases, it would release methionine and lysine, which are themselves involved in numerous critical metabolic pathways. youtube.com

Further research is needed to isolate and characterize the specific bioactive properties of this compound in various cellular systems.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Methionyllysine to ensure reproducibility?